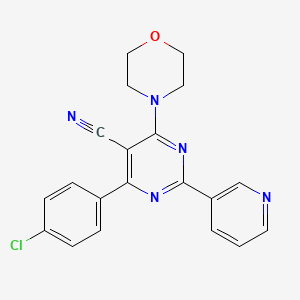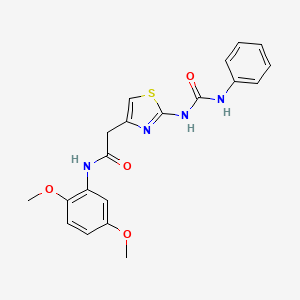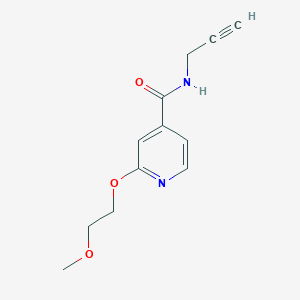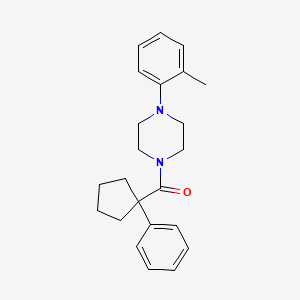
4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Chlorophenyl)-6-morpholino-2-(3-pyridinyl)-5-pyrimidinecarbonitrile” is a complex organic molecule that contains several functional groups including a chlorophenyl group, a morpholino group, a pyridinyl group, and a pyrimidinecarbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of aromatic rings (phenyl, pyridinyl, and pyrimidine) would contribute to its planarity and rigidity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For instance, the chlorophenyl group might undergo nucleophilic aromatic substitution, while the nitrile group could participate in reactions like hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitrile group might increase its polarity, and the aromatic rings could contribute to its UV-Vis absorption .Applications De Recherche Scientifique
Synthesis and Reactivity
- The compound is used in the synthesis of a variety of heterocyclic compounds. For instance, it has been utilized in the creation of isoquinoline derivatives, pyrido[2,3-d]pyrimidine derivatives, and 1,8-naphthyridine derivative. These syntheses demonstrate the compound's utility in constructing complex molecular structures (Al-Issa, 2012).
Biological Activity
- Derivatives of this compound have been synthesized and evaluated for various biological activities. For example, 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines have been studied for their potential as adenosine receptor antagonists, kinase inhibitors, and anti-inflammatory agents (Thanusu et al., 2010).
Use in Pharmaceutical Synthesis
- In pharmaceutical research, the compound and its derivatives have been utilized in the synthesis of potential therapeutic agents. For example, it has been used to create compounds that may exhibit antibacterial, antifungal, and antitubercular activities (Patel et al., 2003).
Potential in Anticancer Research
- Additionally, certain derivatives of this compound have shown promise in anticancer research. For instance, novel derivatives have been evaluated against human tumor cell lines, with some showing significant inhibitory activity (Tiwari et al., 2016).
Chemical Reactivity and Formation of Fused Heterocycles
- The compound's reactivity has been explored in the formation of various fused heterocycles, which are valuable in medicinal chemistry for their diverse biological activities (Abdelghani et al., 2017).
Application in Organometallic Chemistry
- In organometallic chemistry, the compound has been used to synthesize cobalt(III) and copper(II) complexes, which have potential applications in catalysis and material science (Amirnasr et al., 2001).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a similar pyrido[2,3-d]pyrimidine scaffold have been found to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It can be inferred from the targets mentioned above that this compound likely interacts with its targets to inhibit their activity, leading to changes in cellular processes .
Biochemical Pathways
Given the targets mentioned above, it can be inferred that this compound likely affects pathways related to cell growth and proliferation, signal transduction, and possibly others .
Result of Action
Given the targets and potential pathways affected, it can be inferred that this compound likely has effects on cell growth and proliferation, and possibly other cellular processes .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-6-morpholin-4-yl-2-pyridin-3-ylpyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O/c21-16-5-3-14(4-6-16)18-17(12-22)20(26-8-10-27-11-9-26)25-19(24-18)15-2-1-7-23-13-15/h1-7,13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQMIGUIBTKAEBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2601870.png)
![7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-[(4-chlorophenyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2601871.png)
![(1S,4R)-1-(6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2601872.png)



![N-(4-methoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2601878.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(pyridin-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B2601884.png)
![3-(3-Methylphenyl)-6-(naphthalen-1-ylmethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2601885.png)

![N-[(4-bromophenyl)-di(propan-2-yloxy)phosphorylmethyl]aniline](/img/structure/B2601890.png)
